2-(3-Chlorophenyl)pyrrolidine hydrochloride
Overview
Description
2-(3-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a derivative of pyrrolidine, where a 3-chlorophenyl group is attached to the second position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the following steps:
Condensation Reaction: 3-chlorobenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-(3-chlorophenyl)pyrrolidine.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 3-chlorobenzoylpyrrolidine or 3-chlorobenzoic acid derivatives.
Reduction: Formation of 2-(3-chlorophenyl)pyrrolidine derivatives with reduced functional groups.
Substitution: Formation of 2-(3-substituted phenyl)pyrrolidine derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)pyrrolidine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)pyrrolidine hydrochloride
- 2-(2-Chlorophenyl)pyrrolidine hydrochloride
- 2-(3-Fluorophenyl)pyrrolidine hydrochloride
Comparison:
- 2-(3-Chlorophenyl)pyrrolidine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties compared to its isomers and analogs.
- 2-(4-Chlorophenyl)pyrrolidine hydrochloride has the chlorine atom at the para position, which may result in different steric and electronic effects.
- 2-(2-Chlorophenyl)pyrrolidine hydrochloride has the chlorine atom at the ortho position, potentially leading to different intramolecular interactions.
- 2-(3-Fluorophenyl)pyrrolidine hydrochloride replaces the chlorine with a fluorine atom, altering its chemical properties and biological activity.
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWSYYGMXRWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589580 | |
Record name | 2-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177307-35-5 | |
Record name | 2-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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